Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate is a chemical compound with significant relevance in pharmaceutical applications, particularly as an impurity reference material. Its systematic name reflects its complex structure, which includes various functional groups that contribute to its properties and potential uses. The compound is classified under diuretics and is associated with the pharmacological class of Bumetanide analogs, which are known for their role in managing fluid retention.
The compound's CAS number is 32643-00-8, and it has a molecular formula of C21H28N2O5S. It was first described in the context of its synthesis and applications in drug formulations and analytical chemistry . The compound is produced under stringent quality standards to ensure its suitability for research and development purposes.
The synthesis of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate typically involves multi-step organic reactions that integrate various chemical transformations. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress of the reactions and to purify the final product .
The molecular structure of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate features a benzoic acid core substituted with a phenoxy group and a sulfonamide moiety. The structural formula can be represented as follows:
Key structural data includes:
Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate can undergo several chemical reactions typical of sulfonamide compounds:
These reactions are crucial for understanding the compound's stability, reactivity, and potential degradation pathways in pharmaceutical formulations .
The mechanism of action for Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate primarily relates to its role as a diuretic agent. It acts on the renal tubules to inhibit sodium reabsorption, leading to increased urine output.
Pharmacological studies indicate that compounds similar to Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate exhibit dose-dependent effects on electrolyte balance and fluid regulation within the body .
Relevant data includes:
Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate finds applications primarily in scientific research:
The compound's utility in pharmacokinetics studies further highlights its importance in drug formulation and safety assessments .
The systematic IUPAC name for this compound is butyl 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoate. This name precisely defines its molecular structure: a benzoate ester core substituted at the 3-position with an aminosulfonyl (sulfonamide) group (–SO₂NH₂), at the 5-position with a butylamino group (–NHCH₂CH₂CH₂CH₃), and at the 4-position with a phenoxy group (–OC₆H₅). The ester functionality involves a butyl ester chain (–COOCH₂CH₂CH₂CH₃) attached to the carboxylic acid group of the benzoic acid derivative. The structural arrangement positions the phenoxy and sulfonamide groups ortho to each other on the aromatic ring, creating steric and electronic interactions that influence the compound's physicochemical behavior. This substitution pattern is critical for its role as a synthetic intermediate in pharmaceutical manufacturing [2] [3] [8].
This compound is known by numerous synonyms in chemical and pharmaceutical literature, primarily reflecting its role as an impurity or synthetic intermediate in the production of the loop diuretic bumetanide. Key regulatory designations include its Chemical Abstracts Service (CAS) Registry Number 32643-00-8, which provides a unique identifier for substance tracking across regulatory jurisdictions. The European Community (EC) Number 251-135-9 and UNII code NBS61YGN42 (assigned by the FDA) further facilitate global regulatory identification. The compound is designated as Bumetanide Impurity C or Bumetanide EP Impurity C in pharmacopeial standards, indicating its recognition as a controlled impurity in bumetanide drug substances [1] [2] [7].
Table 1: Common Synonyms and Regulatory Identifiers
Designation Type | Identifier |
---|---|
Systematic Name | butyl 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoate |
Common Synonyms | Bumetanide Butyl Ester; Bumetanide Impurity C; PF-1760; Benzoic acid, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-, butyl ester |
CAS Registry No. | 32643-00-8 |
EC Number | 251-135-9 |
UNII Code | NBS61YGN42 |
Pharmacopeial Designations | Bumetanide EP Impurity C; Bumetanide Impurity 3 |
The compound has the molecular formula C₂₁H₂₈N₂O₅S, with an exact molecular mass of 420.1719 g/mol and a monoisotopic mass of 420.1720 Da. Its molecular weight is consistently reported as 420.52 g/mol across chemical databases, reflecting the averaged atomic masses of its constituent elements. XLogP3 values (a computational measure of lipophilicity) range from 4.4 to 6.15, indicating moderate lipophilicity suitable for its function as a pharmaceutical intermediate. The compound's topological polar surface area (TPSA) of 116 Ų predicts significant hydrogen-bonding capacity, consistent with its sulfonamide and secondary amine functional groups. Density predictions range from 1.217 ± 0.06 g/cm³, while its boiling point is estimated at 586.4 ± 60.0 °C and melting point observed between 147–149 °C [1] [2] [4].
Table 2: Molecular Properties and Calculated Descriptors
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₈N₂O₅S |
Molecular Weight (g/mol) | 420.52 |
Exact Mass (g/mol) | 420.1719 |
XLogP3 | 4.4–6.15 |
Topological Polar Surface Area (Ų) | 116 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 12 |
Heavy Atom Count | 29 |
Predicted Density (g/cm³) | 1.217 ± 0.06 |
Predicted Boiling Point (°C) | 586.4 ± 60.0 |
Melting Point (°C) | 147–149 |
The compound exhibits no stereoisomerism due to the absence of chiral centers in its molecular structure. The aromatic ring and its substituents are constitutionally fixed, with no reported geometric isomerism. The butylamino and butyl ester side chains adopt free-rotating conformations that do not produce distinct stereoisomers. While the phenoxy group may exhibit restricted rotation at room temperature, this does not generate isolable atropisomers under standard conditions due to low rotational energy barriers. Computational models indicate a single minimum-energy conformation for the gas-phase structure, though solvation effects may promote conformational flexibility in polar solvents. The lack of stereoisomers simplifies analytical characterization and quality control processes when the compound is used as a reference standard or synthetic intermediate [4] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3